H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

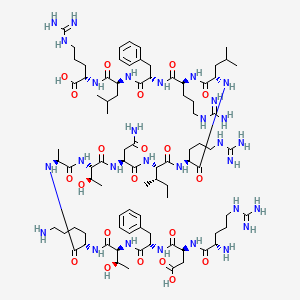

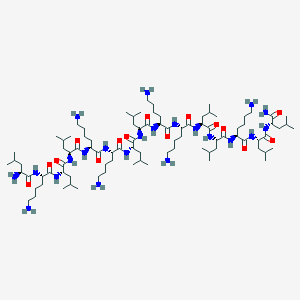

化合物 H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2 は、ロイシン (Leu) とリシン (Lys) のアミノ酸配列で構成されるペプチドです。このようなペプチドは、医療やバイオテクノロジーなど、さまざまな分野における潜在的な生物学的活性や用途について、しばしば研究されています。

準備方法

合成経路と反応条件

H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2 の合成は、通常、固相ペプチド合成 (SPPS) を用いて行われます。この方法により、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を順次付加することができます。このプロセスには以下のものがあります。

カップリング: 各アミノ酸は、カルボジイミドやウロニウム塩などの試薬を用いて、成長中の鎖に結合されます。

脱保護: アミノ酸の保護基は、次のカップリングステップを可能にするために除去されます。

切断: 完成したペプチドは、樹脂から切断され、精製されます。

工業的生産方法

工業的な環境では、This compound のようなペプチドの生産には、SPPSプロセスを合理化する自動ペプチド合成機が用いられる場合があります。これらの機械は、複数の合成サイクルに対応することができ、高収率と高純度を実現します。

化学反応解析

反応の種類

ペプチドは、以下を含むさまざまな化学反応を起こすことができます。

酸化: ペプチドは、特にメチオニンやシステイン残基で酸化される可能性があります。

還元: ペプチド中のジスルフィド結合は、遊離チオールに還元することができます。

置換: ペプチド中のアミノ酸残基は、他の残基と置換されて、その性質を変更することができます。

一般的な試薬と条件

酸化: 過酸化水素または過ギ酸を使用することができます。

還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP) が一般的な還元剤です。

置換: 部位特異的変異誘発または化学修飾技術が用いられます。

主な生成物

これらの反応の主な生成物は、行われた特定の修飾によって異なります。たとえば、メチオニンの酸化はメチオニンスルホキシドを生じ、ジスルフィド結合の還元は遊離チオールを生じます。

科学研究における用途

This compound: は、科学研究においていくつかの用途があります。

化学: ペプチド合成および修飾技術を研究するためのモデルペプチドとして使用されます。

生物学: 細胞プロセスにおける役割や、他の生体分子との相互作用について調査されています。

医学: 薬物送達やペプチドベースのワクチンの成分としての、潜在的な治療用途。

産業: ペプチドベースの材料の開発や、バイオテクノロジー研究におけるツールとして利用されています。

化学反応の分析

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides can be oxidized, especially at methionine and cysteine residues.

Reduction: Disulfide bonds in peptides can be reduced to free thiols.

Substitution: Amino acid residues in peptides can be substituted with other residues to modify their properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Site-directed mutagenesis or chemical modification techniques are employed.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

科学的研究の応用

H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2: has several applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular processes and interactions with other biomolecules.

Medicine: Potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.

Industry: Utilized in the development of peptide-based materials and as a tool in biotechnology research.

作用機序

H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2 の作用機序は、細胞膜や他の生体分子との相互作用を伴います。このようなペプチドは、細胞膜を透過することができ、治療剤の送達を促進したり、シグナル分子として機能したりします。特定の分子標的と経路は、ペプチドの配列と構造によって異なります。

類似化合物の比較

類似化合物

H-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-NH2: 配列がわずかに異なる類似のペプチド。

H-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-NH2: リシンとロイシンの残基の配置が異なる別の変異体。

独自性

This compound: は、その特定の配列のためにユニークです。その配列は、その生物学的活性と相互作用に影響を与えます。複数のリシン残基の存在は、負に帯電した細胞成分と相互作用する能力を高める可能性があり、研究および治療用途における貴重なツールとなっています。

類似化合物との比較

Similar Compounds

H-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-NH2: A similar peptide with a slightly different sequence.

H-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-NH2: Another variant with a different arrangement of lysine and leucine residues.

Uniqueness

H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2: is unique due to its specific sequence, which influences its biological activity and interactions. The presence of multiple lysine residues may enhance its ability to interact with negatively charged cellular components, making it a valuable tool in research and therapeutic applications.

特性

分子式 |

C90H174N22O15 |

|---|---|

分子量 |

1804.5 g/mol |

IUPAC名 |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C90H174N22O15/c1-52(2)43-61(97)77(114)99-62(31-19-25-37-91)80(117)107-73(49-58(13)14)88(125)110-69(45-54(5)6)84(121)102-63(32-20-26-38-92)78(115)100-65(34-22-28-40-94)81(118)108-74(50-59(15)16)89(126)111-70(46-55(7)8)85(122)103-64(33-21-27-39-93)79(116)101-66(35-23-29-41-95)82(119)109-75(51-60(17)18)90(127)112-71(47-56(9)10)86(123)104-67(36-24-30-42-96)83(120)106-72(48-57(11)12)87(124)105-68(76(98)113)44-53(3)4/h52-75H,19-51,91-97H2,1-18H3,(H2,98,113)(H,99,114)(H,100,115)(H,101,116)(H,102,121)(H,103,122)(H,104,123)(H,105,124)(H,106,120)(H,107,117)(H,108,118)(H,109,119)(H,110,125)(H,111,126)(H,112,127)/t61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1 |

InChIキー |

MGRVUOHLBGAMAI-DMRUZIJISA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

正規SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)